(Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
CAS No.:
Cat. No.: VC20207902
Molecular Formula: C14H16N2O3S2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O3S2 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | N-[3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
| Standard InChI | InChI=1S/C14H16N2O3S2/c1-9-4-3-5-11(6-9)16-12-7-21(18,19)8-13(12)20-14(16)15-10(2)17/h3-6,12-13H,7-8H2,1-2H3 |
| Standard InChI Key | KSTPRUZYANBWIB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C |
Introduction
(Z)-N-(5,5-Dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of a thieno[3,4-d]thiazole core, a 5,5-dioxide functional group, an acetamide moiety, and an m-tolyl substituent. These structural features contribute to its unique chemical reactivity and potential biological activity.
Synthesis Pathway
The synthesis of (Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. Common reagents include:
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Hydrogen Peroxide (H₂O₂): For oxidation steps.
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Sodium Borohydride (NaBH₄): For reduction processes.
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Various Nucleophiles: For substitution reactions.
Optimization of reaction conditions is crucial to maximize yield and purity. The synthesis likely involves condensation reactions to form the thieno[3,4-d]thiazole core followed by functionalization to introduce the acetamide moiety and m-tolyl substituent.
Potential Applications
The compound's unique structural arrangement suggests applications in:
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Medicinal Chemistry:
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Potential as a therapeutic agent due to its bioactive functional groups.
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Interaction studies with biological targets are essential for evaluating therapeutic potential.
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Materials Science:
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The stability conferred by the 5,5-dioxide group makes it a candidate for advanced material applications.
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Biological Activity
Although specific data on this compound's biological activity is limited, structurally similar thieno[3,4-d]thiazole derivatives have demonstrated:
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Antioxidant properties through radical scavenging mechanisms .
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Potential anti-inflammatory activity via molecular docking studies targeting enzymes like 5-lipoxygenase (5-LOX) .
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Cytotoxic effects against cancer cell lines in related compounds bearing heterocyclic scaffolds .
Further studies are required to confirm these activities for (Z)-N-(5,5-dioxido-3-(m-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide.
Research Findings and Data Table
| Aspect | Details |
|---|---|
| Functional Groups | Thieno[3,4-d]thiazole core, acetamide moiety, m-tolyl substituent |
| Chemical Reactivity | Enhanced by 5,5-dioxide; suitable for oxidation and substitution reactions |
| Biological Activities | Antioxidant (potential), anti-inflammatory (potential), cytotoxicity |
| Applications | Medicinal chemistry, materials science |
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